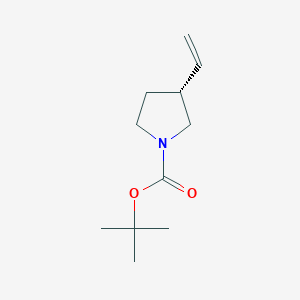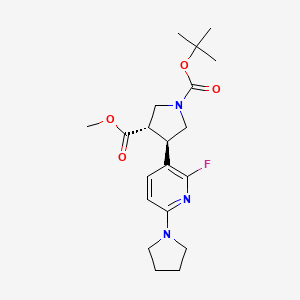
2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Potential Antipsychotic Agents
Research into pyrazine derivatives has identified compounds with potent antidopaminergic properties, which could be relevant to the development of antipsychotic medications. For example, a study by Högberg et al. (1990) explored a series of 5-substituted benzamides, highlighting their high potency as inhibitors of dopamine D-2 receptors, which could be suitable for investigations related to dopamine function in both labeled and unlabeled forms (Högberg, Ström, Hall, & Ögren, 1990).
Synthesis via Suzuki Coupling
Jones et al. (1996) presented a Suzuki coupling approach to synthesize pyrazines related to coelenterazine, demonstrating a method to access the pyrazine ring system. This synthesis route might provide insights into the creation of complex pyrazine-based structures for various applications, including luminescent materials (Jones, Keenan, & Hibbert, 1996).
Anticonvulsant Activity
Investigations into 3-aminopyrroles and related structures have identified compounds with significant anticonvulsant activity, providing a foundation for the development of new therapeutic agents. Unverferth et al. (1998) synthesized a series of these compounds, demonstrating their potential with low neurotoxicity and high efficacy in seizure models (Unverferth, Engel, Höfgen, Rostock, Günther, Lankau, Menzer, Rolfs, Liebscher, Müller, & Hofmann, 1998).
Novel Synthesis Approaches
Iddon et al. (2007) explored the N-vinyl group as a protection method for the synthesis of substituted pyrazoles, showcasing innovative approaches to pyrazine and pyrazole derivatization. This work highlights strategies for regioselective synthesis and functional group protection, potentially applicable to a wide range of chemical synthesis endeavors (Iddon, Tønder, Hosseini, & Begtrup, 2007).
Wirkmechanismus
Target of Action
The primary targets of 2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine are the human matrix metalloproteinase 2 (MMP-2) and human matrix metalloproteinase 9 (MMP-9) . These enzymes play a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Mode of Action
2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine interacts with its targets, MMP-2 and MMP-9, by binding to their catalytic sites . This interaction inhibits the activity of these enzymes, thereby preventing the breakdown of the extracellular matrix .
Biochemical Pathways
By inhibiting MMP-2 and MMP-9, 2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine affects the biochemical pathways involved in extracellular matrix breakdown . This can lead to downstream effects such as the inhibition of cell proliferation, particularly in cancer cells .
Result of Action
The molecular and cellular effects of 2-((5-Bromopyrazin-2-yl)oxy)-N,N-diethylethanamine’s action include the effective inhibition of cell proliferation . In particular, it has been found to exhibit cytotoxic ability in various cell lines, including Jurkat, HeLa, and MCF-7 cells . It also effectively arrests cell cycle progression in the sub-G1 phase .
Eigenschaften
IUPAC Name |
2-(5-bromopyrazin-2-yl)oxy-N,N-diethylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BrN3O/c1-3-14(4-2)5-6-15-10-8-12-9(11)7-13-10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUKXSGLXABEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CN=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674250 | |
| Record name | 2-[(5-Bromopyrazin-2-yl)oxy]-N,N-diethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
446287-01-0 | |
| Record name | 2-[(5-Bromopyrazin-2-yl)oxy]-N,N-diethylethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{[5-(4-Methylphenyl)thiophen-2-yl]methyl}(propan-2-yl)amine hydrochloride](/img/structure/B1522232.png)








![N-(4-(Aminomethyl)phenyl)benzo[D]isoxazol-3-amine hydrochloride](/img/structure/B1522246.png)
![1-tert-Butyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1522247.png)

